molecular formula C7H6N4 B1369269 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 61053-16-5

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1369269
CAS No.: 61053-16-5
M. Wt: 146.15 g/mol
InChI Key: FLCJYTVCMWZSGR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N4 It is a derivative of imidazole, featuring two methyl groups at the 1 and 2 positions and two cyano groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions can yield 4,5-disubstituted imidazoles . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Scientific Research Applications

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the imidazole ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct reactivity and potential applications. Its structural features make it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

1,2-dimethylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-5-10-6(3-8)7(4-9)11(5)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCJYTVCMWZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577393
Record name 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61053-16-5
Record name 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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